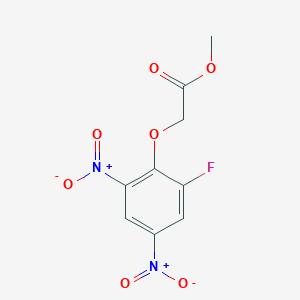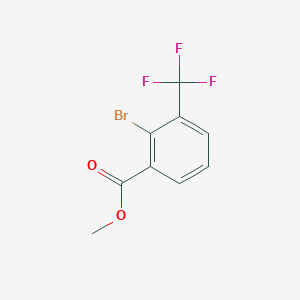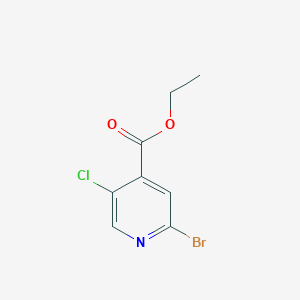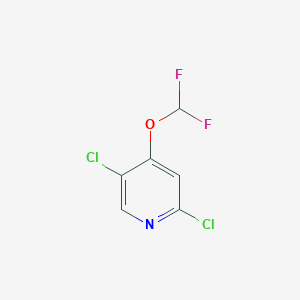
3-(1,4-diazepane-1-carbonyl)-1H-indole hydrochloride
Übersicht
Beschreibung
3-(1,4-diazepane-1-carbonyl)-1H-indole hydrochloride is a chemical compound that features a unique structure combining an indole ring with a diazepane moiety
Vorbereitungsmethoden
The synthesis of 3-(1,4-diazepane-1-carbonyl)-1H-indole hydrochloride typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, including Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Attachment of the Diazepane Moiety: The diazepane ring can be introduced through reductive amination or other suitable methods.
Final Coupling and Hydrochloride Formation: The final step involves coupling the indole and diazepane moieties, followed by the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Analyse Chemischer Reaktionen
3-(1,4-diazepane-1-carbonyl)-1H-indole hydrochloride can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The diazepane moiety can be reduced using hydrogenation or other reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using electrophilic or nucleophilic reagents.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential therapeutic effects.
Biological Studies: The compound can be used to study various biological processes and pathways, particularly those involving indole and diazepane derivatives.
Pharmacology: It serves as a lead compound for developing new pharmacological agents targeting specific receptors or enzymes.
Wirkmechanismus
The mechanism of action of 3-(1,4-diazepane-1-carbonyl)-1H-indole hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The indole ring can interact with various biological targets, while the diazepane moiety can enhance the compound’s binding affinity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
4-[3-(1,4-diazepan-1-ylcarbonyl)-4-fluorobenzyl]phthalazin-1(2H)-one: This compound also features a diazepane moiety and is used in similar research applications.
1,4-diazepane derivatives: These compounds share the diazepane ring structure and are used in various medicinal chemistry applications.
3-(1,4-diazepane-1-carbonyl)-1H-indole hydrochloride stands out due to its unique combination of an indole ring and a diazepane moiety, which provides distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1,4-diazepan-1-yl(1H-indol-3-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O.ClH/c18-14(17-8-3-6-15-7-9-17)12-10-16-13-5-2-1-4-11(12)13;/h1-2,4-5,10,15-16H,3,6-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLKSPHSTSWEGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=CNC3=CC=CC=C32.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(2-isopropylpyrimidin-4-yl)methyl]ethanamine dihydrochloride](/img/structure/B1420754.png)

![5-[2-(benzenesulfonyl)ethyl]-1H-indole](/img/structure/B1420758.png)
![Quinoxaline, 3-methyl-2-[3'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-5-(trifluoromethyl)-](/img/structure/B1420759.png)







